molecular formula C58H80N2O14+2 B034715 Mivacurium CAS No. 106791-40-6

Mivacurium

Katalognummer: B034715
CAS-Nummer: 106791-40-6
Molekulargewicht: 1029.3 g/mol
InChI-Schlüssel: ILVYCEVXHALBSC-OTBYEXOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular-blocking agent. It is primarily used as a skeletal muscle relaxant during surgical procedures and mechanical ventilation. This compound belongs to the benzylisoquinolinium group and was first synthesized in 1981 . This compound chloride is known for its rapid onset and short duration of action, making it particularly useful in pediatric anesthesia and short surgical procedures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mivacurium chloride is synthesized through a two-step reaction process. The starting materials include (E)-Oct-4-ene-1,8-dioic acid and ®-(+)-5’-Methoxylaudanosine . The first step involves the reaction of these starting materials to form an intermediate, which is then further reacted to produce this compound chloride. The reaction conditions typically involve the use of dichloromethane as a solvent and the addition of suitable inorganic salts .

Industrial Production Methods: The industrial production of this compound chloride involves the extraction of the compound from an aqueous solution using dichloromethane. The dichloromethane is then evaporated to obtain an amorphous solid, which is dissolved in methanol and re-evaporated to achieve a highly pure product . This method is cost-effective and suitable for large-scale production .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mivacurium is characterized by its rapid onset and short duration of action, with an elimination half-life of approximately 2.6 to 3 minutes. It is primarily hydrolyzed by plasma cholinesterase, which contributes to its quick recovery profile, making it advantageous for use in ambulatory anesthesia where rapid recovery is essential .

Mechanism of Action:
this compound operates by competitively binding to cholinergic receptors at the neuromuscular junction, inhibiting the action of acetylcholine and thereby blocking neuromuscular transmission. This blockade can be reversed with anticholinesterase agents such as neostigmine, although spontaneous recovery is typically rapid enough that routine reversal may not be necessary .

Clinical Applications

  • Ambulatory Surgery:
    This compound is particularly beneficial in outpatient surgical settings due to its rapid onset and short duration. A study involving patients undergoing elective vitreoretinal surgery demonstrated that varying maintenance doses of this compound effectively maintained neuromuscular blockade with minimal postoperative residual effects .
  • Pediatric Anesthesia:
    In pediatric patients, this compound has shown promising results for fast-track anesthesia. Research indicates that it provides superior intubation conditions compared to other NMBAs, with significantly shorter recovery times from neuromuscular blockade . This is crucial in pediatric cardiac surgeries where rapid recovery is vital for minimizing postoperative complications.
  • Cardiac Surgery:
    This compound has been applied in fast-track anesthesia protocols for cardiac procedures, such as transthoracic device closure of ventricular septal defects (VSDs). Studies reveal that it results in shorter postoperative mechanical ventilation times and reduced ICU stays compared to longer-acting alternatives .
  • Surgical Procedures Requiring Rapid Recovery:
    This compound's properties make it ideal for surgeries like laparoscopic cholecystectomy and other minimally invasive procedures where quick patient turnover is desired. Its use allows for efficient anesthesia management while minimizing the risk of prolonged neuromuscular blockade .

Safety and Adverse Effects

While this compound is generally well-tolerated, it can cause histamine release, particularly with large doses or rapid administration. This may lead to side effects such as skin flushing and hypotension . Clinicians must monitor patients closely during administration to mitigate these risks.

Comparative Efficacy

The following table summarizes key studies comparing this compound with other neuromuscular blockers:

Study ReferenceComparatorKey Findings
AtracuriumThis compound provided faster recovery times and better intubation conditions.
RocuroniumThis compound resulted in shorter ICU stays and mechanical ventilation times.
SuccinylcholineThis compound had a lower incidence of adverse effects related to histamine release.

Biologische Aktivität

Mivacurium is a nondepolarizing neuromuscular blocking agent primarily used in anesthesia to facilitate tracheal intubation and to provide muscle relaxation during surgery. This article explores its biological activity, pharmacological properties, clinical applications, and relevant research findings.

This compound is a benzylisoquinolinium compound , structurally related to atracurium. It acts by binding to nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting the action of acetylcholine, which leads to muscle paralysis. The drug is characterized by its rapid onset and short duration of action due to its metabolism by plasma cholinesterase, which hydrolyzes it into inactive metabolites.

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile:

  • Onset Time : Approximately 2-3 minutes for effective neuromuscular block.
  • Duration of Action : Typically lasts 15-20 minutes in adults; about 10 minutes in pediatric patients aged 2-12 years.
  • Recovery Time : Spontaneous recovery is generally complete within 25-30 minutes for adults .

The following table summarizes the pharmacokinetic parameters observed in clinical studies:

ParameterAdult Patients (n=12)Geriatric Patients (n=8)
Plasma Clearance (mL/min/kg)54 (34 - 129)32 (18 - 55)
Half-life (trans-trans isomer)1.3 ± 0.3 minutesNot specified
Half-life (cis-trans isomer)0.8 ± 0.2 minutesNot specified

Clinical Efficacy

Clinical studies have demonstrated that this compound provides effective conditions for tracheal intubation comparable to succinylcholine but with a significantly shorter duration of action. In a study involving patients undergoing elective surgeries, this compound was administered at varying rates to assess its efficacy and recovery times:

  • Infusion Rates :
    • Group M1: 3 μg/(kg·min)
    • Group M2: 6 μg/(kg·min)
    • Group M3: 9 μg/(kg·min)

Results indicated that higher infusion rates led to prolonged recovery times from neuromuscular blockade, with significant differences noted between groups .

Safety Profile and Side Effects

This compound is generally well-tolerated; however, it can cause histamine release leading to cardiovascular effects such as hypotension. Interpatient variability in susceptibility to these effects has been observed. Notably, patients with atypical plasma cholinesterase activity may experience prolonged neuromuscular blockade and should avoid this compound administration .

Case Studies

  • Outpatient Surgery : In a comparative study assessing this compound versus succinylcholine in outpatient settings, this compound provided adequate intubation conditions with a favorable recovery profile. The study highlighted that this compound's shorter duration allows for quicker recovery post-surgery, making it suitable for outpatient procedures .
  • Pediatric Use : A case series involving pediatric patients demonstrated that this compound effectively facilitated intubation with minimal side effects, reinforcing its safety profile in younger populations .

Eigenschaften

IUPAC Name

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVYCEVXHALBSC-OTBYEXOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H80N2O14+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048333
Record name Mivacurium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1029.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Mivacurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015357
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.26e-05 g/L
Record name Mivacurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015357
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Mivacurium binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine.
Record name Mivacurium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

133814-19-4, 106791-40-6
Record name Mivacurium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133814-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mivacurium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133814194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivacurium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mivacurium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mivacurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015357
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mivacurium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mivacurium
Reactant of Route 3
Reactant of Route 3
Mivacurium
Reactant of Route 4
Reactant of Route 4
Mivacurium
Reactant of Route 5
Reactant of Route 5
Mivacurium
Reactant of Route 6
Reactant of Route 6
Mivacurium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.